prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
Prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a bichromene-derived compound featuring a prop-2-en-1-yl (allyl) ester group linked via an acetoxy bridge to the 7'-position of a [3,4'-bichromene] core. The bichromene scaffold consists of two fused chromene rings with ketone functionalities at the 2- and 2'-positions.
Properties
IUPAC Name |
prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7/c1-2-9-27-22(25)13-28-15-7-8-16-17(12-21(24)29-20(16)11-15)18-10-14-5-3-4-6-19(14)30-23(18)26/h2-8,10-12H,1,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHYMFVMTCDDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps, starting with the preparation of the bichromene core. This can be achieved through a series of condensation reactions involving chromene derivatives. The prop-2-en-1-yl group is then introduced via an esterification reaction with 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Prop-2-en-1-yl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related bichromene and chromene derivatives, focusing on molecular features, physical properties, and bioactivity (where available).
Table 1: Structural and Functional Comparison of Bichromene/Chromene Derivatives
Key Comparative Insights:
In contrast, compounds like prop-2-en-1-yl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate () and methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate () feature single chromene or cyclopenta-fused chromene cores, which may alter electronic properties and binding affinities in biological systems .
Substituent Effects: Hydroxyl vs. Ester Groups: Hydroxylated bichromenes (e.g., 7,7’,8’-trihydroxy derivative) exhibit high melting points (>270°C) due to hydrogen bonding, while esterified analogs (e.g., target compound, 8-ethoxy derivative) likely have lower melting points and greater lipophilicity, enhancing membrane permeability . Allyl Ester vs. Methyl/Ethyl Esters: The allyl group in the target compound may confer susceptibility to metabolic cleavage or hydrolysis compared to more stable methyl/ethyl esters (e.g., in ). This could influence pharmacokinetic profiles .
Biological Relevance: Bichromene derivatives with polar substituents (e.g., hydroxyl, dimethylamino) in and demonstrated inhibitory activity against human carbonic anhydrases, suggesting that the target compound’s acetoxy and allyl groups may modulate similar bioactivity through steric or electronic effects .
Synthetic Accessibility :
- The 45% yield of the trihydroxy bichromene () highlights challenges in synthesizing highly polar derivatives, whereas esterified analogs (e.g., ’s compound) may offer more straightforward purification due to reduced polarity .
Biological Activity
Prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a synthetic compound that exhibits various biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bichromene moiety and an ester functional group. The molecular formula is C₁₈H₁₈O₄, and its molecular weight is approximately 302.34 g/mol. The structural features contribute to its biological activity through interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. The presence of the bichromene structure may enhance this activity due to its ability to donate electrons.
Antimicrobial Activity
Preliminary studies have shown that this compound demonstrates antimicrobial effects against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. In vivo studies utilizing the mouse ear edema model indicated a significant reduction in swelling when treated with this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX).
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways.
- Reactive Oxygen Species (ROS) Generation : It can induce ROS production in certain cell types, leading to apoptosis in cancer cells while sparing normal cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results showed a potent inhibitory effect comparable to standard antibiotics.
Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, treatment with the compound resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Q & A
Q. What are the optimal synthetic routes for prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate?
The synthesis typically involves multi-step reactions starting with the formation of the chromene core, followed by functionalization. Key steps include:
- Chromene Core Synthesis : Alkylation or condensation reactions under controlled temperatures (e.g., reflux in acetone or ethanol) to form the bichromene backbone .
- Esterification : Reaction of the hydroxylated intermediate with propargyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-en-1-yl ester group .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Yield optimization often requires inert atmospheres (N₂/Ar) and catalysts like DMAP for ester bond formation .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray Crystallography : To resolve the 3D arrangement of the bichromene system and confirm stereochemistry .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, ester carbonyls at ~170 ppm) .
- FT-IR : Detect functional groups (e.g., C=O stretches at 1720–1750 cm⁻¹ for esters and chromenone ketones) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~372.4 for C₂₁H₂₄O₆) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies indicate:
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ ~50–100 µM) .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~10 µM) in macrophage models .
- Anticancer Potential : Moderate cytotoxicity (IC₅₀ ~20–50 µM) against breast cancer cell lines (MCF-7) via apoptosis induction . Assays should include positive controls (e.g., ascorbic acid for antioxidants) and dose-response validation .
Advanced Research Questions
Q. How can researchers analyze binding affinities to biological targets?
Advanced interaction studies employ:
- Surface Plasmon Resonance (SPR) : To quantify real-time binding kinetics (e.g., KD values) with immobilized receptors like estrogen receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions (e.g., with kinases or proteases) .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding poses in silico before experimental validation .
Q. How do structural analogs of this compound compare in activity?
Comparative analysis of analogs (e.g., ethyl or propan-1-yl esters) reveals:
- Steric Effects : Propan-2-yl derivatives exhibit higher metabolic stability than ethyl analogs due to reduced steric hindrance .
- Electron-Withdrawing Groups : Substitutions like chloro or nitro at position 6 enhance anticancer activity by 2–3 fold . A table of key analogs and their bioactivities is recommended for structure-activity relationship (SAR) studies:
| Compound Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| Ethyl ester at position 7 | Antioxidant: IC₅₀ 75 µM | |
| Propan-2-yl ester with Cl | Anticancer: IC₅₀ 18 µM |
Q. How should researchers address contradictions in reported biological data?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or serum-free vs. serum-containing media .
- Compound Purity : Impurities >5% can skew results; validate via HPLC before testing .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts . Reproducibility requires standardized protocols (e.g., MTT assay incubation: 48h, 37°C) .
Methodological Considerations
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., DCM) .
- Waste Disposal : Segregate halogenated waste (e.g., brominated intermediates) for professional treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
